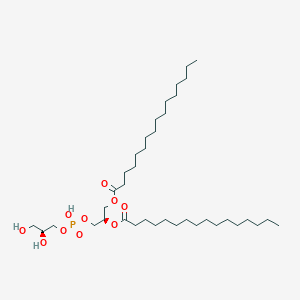
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid
Übersicht
Beschreibung
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid (FDOPA) is a chemical compound that has been widely used in scientific research. It is a derivative of L-DOPA, which is an amino acid that is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FDOPA has been used in various fields of research, including medical imaging, cancer research, and neuroscience.
Wirkmechanismus
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells via the same transporters that are responsible for the uptake of L-DOPA. Once inside the cell, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is converted to 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone, which can be further metabolized to produce dopamine. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone can also react with proteins and DNA, leading to the formation of adducts. The formation of these adducts can lead to cell damage and death.
Biochemische Und Physiologische Effekte
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been shown to have a number of biochemical and physiological effects. In the brain, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by dopaminergic neurons and converted to dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In tumors, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells that have high rates of amino acid metabolism, which is a hallmark of many types of cancer. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in lab experiments is its specificity for dopaminergic neurons and amino acid metabolism in tumors. This allows researchers to study these processes in detail. However, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has a relatively short half-life, which can limit the amount of time that researchers have to study its effects. Additionally, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid. One area of interest is the development of new imaging techniques that can be used to visualize the metabolism of dopamine and amino acids in vivo. Another area of interest is the development of new cancer treatments that target amino acid metabolism in tumors. Additionally, researchers are interested in studying the role of 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in the regulation of other neurotransmitters and in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used in various scientific research applications. One of its main uses is in medical imaging, particularly in positron emission tomography (PET) imaging. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to visualize the metabolism of dopamine in the brain and to detect neuroendocrine tumors. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been used in cancer research to study the metabolism of tumors and to develop new cancer treatments. In neuroscience, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
152354-23-9 |
|---|---|
Produktname |
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
Molekularformel |
C8H7FO5 |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
InChI-Schlüssel |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
Synonyme |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)


![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
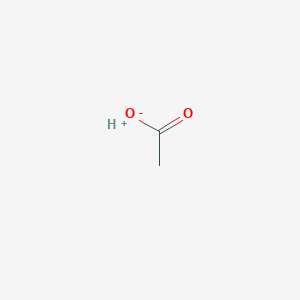
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
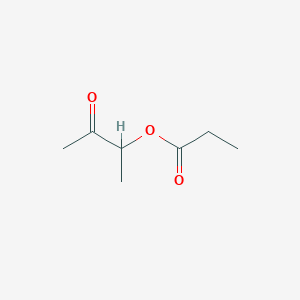
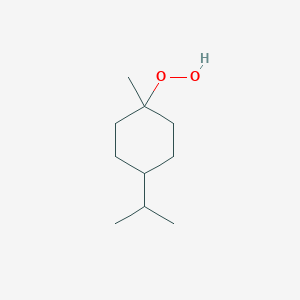
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
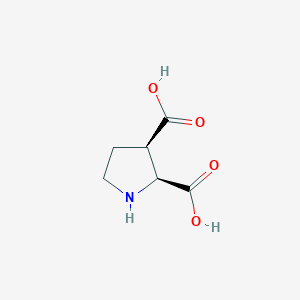
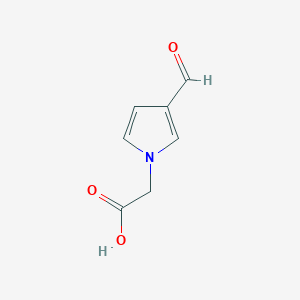
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
